

Introduction: Enhancing Photochemical Efficiency Through Halogenation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetoxy-3'-iodobenzophenone

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Benzophenone is a cornerstone of organic photochemistry, renowned for its utility as a photoinitiator and triplet photosensitizer.[1][2] Its photochemical prowess stems from a highly efficient and rapid population of its triplet excited state upon absorption of ultraviolet radiation. [2] The journey begins when a photon elevates the molecule from its ground state (S_0) to an excited singlet state (S_1). From here, benzophenone undergoes an exceptionally fast process known as intersystem crossing (ISC), transitioning to the longer-lived triplet state (T_1) with a quantum yield approaching unity ($\Phi_{ISC} \approx 1$).[2][3] This triplet state is the primary photoactive species, responsible for the majority of benzophenone's characteristic chemical reactions, such as hydrogen abstraction.[4][5]

The strategic incorporation of heavy atoms, particularly iodine, onto the benzophenone scaffold is a powerful method to further manipulate and enhance these photophysical properties. This guide explores the profound impact of iodination on the photochemistry of benzophenone, grounded in the principles of the heavy-atom effect. By increasing spin-orbit coupling, iodine substitution can dramatically accelerate the rate of intersystem crossing, altering the lifetime and reactivity of the excited states.[6][7][8] This modulation is not merely an academic curiosity; it has significant implications for the rational design of molecules with tailored photochemical activities for applications ranging from photodynamic therapy and photoaffinity labeling to advanced materials science.[9][10][11]

Section 1: Core Photophysical Principles of Iodinated Benzophenones

The introduction of an iodine atom significantly perturbs the electronic structure and excited-state dynamics of the benzophenone core. This perturbation is primarily governed by the heavy-atom effect, which enhances spin-orbit coupling.[8] Spin-orbit coupling facilitates transitions between states of different spin multiplicity (i.e., singlet and triplet states), which are otherwise "spin-forbidden".[12]

Light Absorption (Excitation)

Like the parent molecule, iodinated benzophenones absorb light in the UV region. The primary absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π^* orbital (an $n \rightarrow \pi^*$ transition), leading to the $S_1(n, \pi)$ state.[2] *A more intense absorption at shorter wavelengths corresponds to a $\pi \rightarrow \pi$ transition, populating a higher singlet state (S_2) which rapidly converts to S_1 internally.*[13] The exact position (λ_{max}) and intensity (molar extinction coefficient, ϵ) of these absorption bands can be subtly influenced by the position and number of iodine substituents, as well as by the solvent environment.[14]

Intersystem Crossing (ISC): The Heart of the Heavy-Atom Effect

The defining characteristic of iodinated benzophenones is the enhanced rate of intersystem crossing (ISC). For benzophenone itself, the $S_1 \rightarrow T_1$ transition is already very fast, occurring on the picosecond timescale.[15][16] The presence of a heavy iodine atom provides a mechanism to accelerate this process even further.

The rate of ISC is proportional to the square of the spin-orbit coupling matrix element between the singlet and triplet states. Because spin-orbit coupling scales strongly with the atomic number of the atoms involved (approximately Z^4), iodine ($Z=53$) dramatically increases the probability of this spin-forbidden transition compared to lighter atoms like bromine ($Z=35$) or chlorine ($Z=17$).[8] This leads to a significant shortening of the S_1 state lifetime and an even more efficient population of the triplet manifold.[6] Studies on analogous systems like iodinated BODIPY dyes have shown that the position of the iodine atom is critical; substitution at positions that have significant spin density in the triplet state results in the greatest enhancement of ISC efficiency.[6]

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height=0.6]; edge [fontname="Arial", fontsize=10];

} } Caption: Jablonski diagram illustrating the enhanced ISC in iodobenzophenone.

Luminescence Properties: Fluorescence and Phosphorescence

Due to the rapid ISC, fluorescence (emission from $S_1 \rightarrow S_0$) from benzophenone and its derivatives is typically very weak or undetectable at room temperature in fluid solutions.^[13] The enhanced ISC in iodinated benzophenones further quenches any potential fluorescence.

Conversely, the heavy-atom effect also enhances the rate of the spin-forbidden radiative decay from the triplet state, $T_1 \rightarrow S_0$, a process known as phosphorescence. While room-temperature phosphorescence is rare for most organic molecules due to quenching processes, iodination can increase the phosphorescence quantum yield (Φ_p) and decrease the phosphorescence lifetime (τ_p) by making the radiative decay pathway more competitive with non-radiative decay pathways.^{[17][18]}

Quantitative Photophysical Data

Compiling a directly comparable dataset for a homologous series of iodinated benzophenones is challenging due to variations in experimental conditions across different studies. However, by synthesizing available data, we can establish key trends. The parent benzophenone serves as a critical benchmark.

Compound	Solvent	λ_{abs} (nm)	Φ_{ISC} (Triplet Yield)	τ_{T} (Triplet Lifetime)	Reference(s)
Benzophenone	Acetonitrile	~252, ~335	≈ 1.0	μs - ms range	[1][12][13]
Benzene	~250, ~340	≈ 1.0	~10 μs	[19]	
p-Iodobenzophenone	Acetonitrile	Similar to BP	Expected to be ≈ 1.0	Expected to be shorter than BP	[13]
4,4'-Diiodobenzophenone	Various	Not specified	Expected to be ≈ 1.0	Not specified	

Note:

Quantitative data for iodinated derivatives, especially triplet lifetimes and quantum yields under identical conditions, are not extensively consolidated in the literature. The triplet quantum yield is expected to remain near unity, while

the key
change is the
rate of its
formation and
its
subsequent
lifetime,
which is
highly
dependent on
the
environment.

Section 2: Photochemical Reactivity

The triplet state of benzophenone is best described as a biradical, with radical character on both the carbonyl oxygen and the aromatic rings.^{[12][13]} This T₁ state is the primary actor in the photochemical reactions of benzophenones.

Hydrogen Abstraction

The hallmark reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor (R-H) to form a ketyl radical.^{[4][20]} This is the fundamental step in processes like the photoreduction of benzophenone in alcohols, which was one of the first photochemical reactions ever studied.^[13]

Mechanism:

- Excitation & ISC: $BP + h\nu \rightarrow {}^1BP^* \rightarrow {}^3BP^*$
- H-Abstraction: ${}^3BP^* + R-H \rightarrow [BP\bullet-OH R\bullet]$ (Radical Pair)
- Product Formation: Subsequent radical coupling or disproportionation reactions.

Iodination is not expected to fundamentally change this mechanism, but it can influence the efficiency and competing reaction pathways by altering the triplet state's lifetime and energy. A

shorter triplet lifetime might reduce the efficiency of bimolecular hydrogen abstraction reactions in the presence of other quenching pathways.

Photosensitization

Iodinated benzophenones are potent triplet photosensitizers. The T_1 state can transfer its energy to another molecule (the acceptor), promoting the acceptor to its triplet state while the benzophenone returns to its ground state.

Triplet-Triplet Energy Transfer (TTET): ${}^3\text{BP}^* + {}^1\text{Acceptor}_0 \rightarrow {}^1\text{BP}_0 + {}^3\text{Acceptor}^*$

A crucial application of this is the generation of singlet oxygen (${}^1\text{O}_2$). The benzophenone triplet can transfer its energy to ground-state molecular oxygen (${}^3\text{O}_2$), a triplet diradical, to produce the highly reactive singlet oxygen, a key cytotoxic agent in photodynamic therapy (PDT).[12]



The efficiency of singlet oxygen generation (Φ_{Δ}) is directly related to the triplet quantum yield. Since Φ_{ISC} for iodinated benzophenones is near unity, they are expected to be excellent singlet oxygen sensitizers.[21]

Photodehalogenation

A potential photochemical reaction specific to halogenated aromatics is the cleavage of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon photoexcitation, particularly from the triplet state. This can lead to the formation of an aryl radical and an iodine radical, initiating a different set of radical reactions and contributing to the photodecomposition of the molecule.[5] This pathway can be a significant factor in the photostability of these compounds.

Section 3: Applications in Research and Development

The unique properties of iodinated benzophenones make them valuable tools in several scientific domains.

- **Photoaffinity Labeling:** Benzophenone derivatives are widely used as photoactivatable cross-linking agents to study molecular interactions.[9] An iodinated benzophenone probe can be incorporated into a ligand or drug molecule. Upon UV irradiation, the triplet state forms and abstracts a C-H bond from a nearby biological target (e.g., a protein), forming a covalent bond and allowing for target identification.[4][9] The iodine atom can also participate in halogen bonding, potentially increasing binding affinity and specificity before photoactivation. [9]
- **Photodynamic Therapy (PDT):** As potent singlet oxygen sensitizers, iodinated benzophenones are investigated as potential PDT agents for cancer treatment.[11][21] Their ability to absorb UV/Vis light and efficiently generate cytotoxic $^1\text{O}_2$ is the basis for this application.
- **Photoinitiators:** Benzophenones are used as photoinitiators in free-radical polymerization for applications like UV curing of coatings and inks.[22] The radicals generated from hydrogen abstraction initiate the polymerization chain reaction. The enhanced ISC of iodinated derivatives could potentially improve initiation efficiency under certain conditions.

Section 4: Experimental Characterization Protocols

Characterizing the photophysical and photochemical properties of iodinated benzophenones requires a combination of spectroscopic techniques. The following protocols are designed to be self-validating and provide a framework for rigorous analysis.

Protocol: UV-Visible Absorption Spectroscopy

- **Objective:** To determine the absorption maxima (λ_{max}) and molar extinction coefficients (ϵ) of the ground state molecule.[1]
- **Rationale:** This foundational experiment identifies the wavelengths required for photoexcitation and is necessary for quantitative studies, as ϵ is required to calculate quantum yields.
- **Methodology:**
 - **Sample Preparation:** Prepare a stock solution of the iodinated benzophenone in a spectroscopic-grade solvent (e.g., acetonitrile, cyclohexane) at a precisely known

concentration (~1 mM).

- Serial Dilution: Create a series of dilutions from the stock solution to generate samples with absorbances in the range of 0.1 to 1.0 AU (typically 1-10 μ M).
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Measurement:
 - Fill a 1 cm path length quartz cuvette with pure solvent to record a baseline.
 - Record the absorption spectrum for each diluted sample over a relevant wavelength range (e.g., 220-450 nm).
- Data Analysis:
 - Identify the λ_{max} values from the spectra.
 - For each λ_{max} , plot Absorbance vs. Concentration. The slope of this line, according to the Beer-Lambert Law ($A = \epsilon bc$), is the molar extinction coefficient (ϵ) since the path length (b) is 1 cm. A linear plot ($R^2 > 0.99$) validates the data.

Protocol: Steady-State Phosphorescence Spectroscopy

- Objective: To determine the energy of the triplet state (from the phosphorescence emission maximum) and its lifetime (τ_p).[\[1\]](#)[\[12\]](#)
- Rationale: Phosphorescence provides direct information about the T_1 state. Due to quenching by molecular oxygen and solvent relaxation, these measurements are almost always performed in a rigid glass at cryogenic temperatures (77 K).
- Methodology:
 - Sample Preparation: Prepare a dilute solution (~10-50 μ M) of the sample in a solvent that forms a clear, rigid glass at 77 K (e.g., 2-methyltetrahydrofuran or a 4:1 ethanol:methanol mixture). Degas the solution thoroughly by several freeze-pump-thaw cycles to remove dissolved oxygen.

- Instrumentation: Use a spectrofluorometer equipped with a phosphorescence lifetime accessory (pulsed lamp) and a cryogenic sample holder (liquid nitrogen dewar).
- Measurement:
 - Place the sealed, degassed sample tube into the dewar and cool to 77 K.
 - Set the excitation wavelength to the λ_{max} determined from the absorption spectrum.
 - To measure the spectrum, use a delay time after the excitation pulse (e.g., 1 ms) to ensure all short-lived fluorescence has decayed.[23]
 - Record the emission spectrum over a suitable range (e.g., 400-650 nm).
 - For lifetime measurement, monitor the decay of the emission intensity at the phosphorescence maximum over time following the excitation pulse.
- Data Analysis:
 - The highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum provides an estimate of the T_1 state energy (E_T).
 - Fit the phosphorescence decay curve to a single exponential function ($I(t) = I_0 e^{-t/\tau_p}$) to determine the phosphorescence lifetime (τ_p). A good fit validates the purity of the triplet decay.

Protocol: Nanosecond Laser Flash Photolysis (LFP)

- Objective: To directly observe the triplet state via its absorption ($T_1 \rightarrow T_n$), determine its lifetime (τ_T) in fluid solution, and calculate the triplet quantum yield (Φ_{ISC}).[3]
- Rationale: LFP is the definitive technique for studying triplet states at room temperature. It allows for direct measurement of the triplet-triplet absorption spectrum and its decay kinetics, which are crucial for understanding photochemical reactivity.
- Methodology:

- Sample Preparation: Prepare a solution of the iodinated benzophenone in the chosen solvent (e.g., deaerated benzene or acetonitrile) with an absorbance of ~ 0.3 at the laser excitation wavelength (e.g., 355 nm from a Nd:YAG laser). Prepare a solution of a standard with a known Φ_{ISC} and triplet extinction coefficient (e.g., benzophenone itself in benzene, where $\Phi_{ISC} \approx 1$) with the same absorbance at the excitation wavelength.[3][19]
- Instrumentation: A standard LFP setup with a pulsed laser for excitation and a time-resolved detection system (probe lamp, monochromator, PMT/ICCD detector).
- Measurement:
 - Excite the sample with a short laser pulse ($\sim 5-10$ ns).
 - Record the change in absorbance (ΔOD) of the sample at various wavelengths as a function of time, from nanoseconds to milliseconds, to construct the transient absorption spectrum.
 - Identify the wavelength of maximum triplet-triplet absorption (λ_{max}^{T-T}).
 - Record the decay trace of the transient absorption at this maximum.
 - Repeat the measurement for the standard under identical conditions.
- Data Analysis:
 - Triplet Lifetime (τ_T): Fit the kinetic decay trace at λ_{max}^{T-T} to an appropriate kinetic model (typically first- or second-order) to extract the lifetime.
 - Triplet Quantum Yield (Φ_{ISC}): Use the comparative method. The initial ΔOD immediately after the laser pulse is proportional to $\Phi_{ISC} * \epsilon_T * I_{abs}$ (where ϵ_T is the triplet extinction coefficient and I_{abs} is the number of photons absorbed). By comparing the sample to the standard: $\Phi_{ISC}(\text{sample}) = \Phi_{ISC}(\text{std}) * [\Delta OD(\text{sample}) / \Delta OD(\text{std})] * [\epsilon_T(\text{std}) / \epsilon_T(\text{sample})]$ Assuming ϵ_T is similar for the sample and standard (a common first approximation for structurally related molecules), the ratio of absorbances gives a good estimate of the relative triplet yields.[3] This self-validates by showing the expected near-unity yield.

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} } Caption: Experimental workflow for Triplet Quantum Yield determination via LFP.

Conclusion

Iodinated benzophenones represent a fascinating and highly useful class of photochemical agents. The introduction of iodine via the heavy-atom effect provides a robust mechanism for enhancing the rate of intersystem crossing, the pivotal process that governs their utility. This modification allows for precise tuning of excited-state dynamics, leading to potent triplet photosensitizers with applications in materials science, chemical biology, and medicine. A thorough understanding of their photophysical properties and photochemical reactivity, validated through rigorous experimental characterization as outlined in this guide, is essential for harnessing their full potential in the development of next-generation photoactive technologies.

References

- Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-B. (2021). Vertex AI Search.
- The Photochemistry of Benzophenone. (n.d.). ScholarWorks@BGSU.
- Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone. (n.d.). Benchchem.
- Benzophenone-Functionalized Oligo(Amido Amine)/Iodonium Salt Systems as Visible Light Photoinitiators. (2021).
- Lab Preparation of Benzopinacolone from Benzophenone with mechanism. (2021). YouTube.
- Supporting Information Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten. (n.d.). Vertex AI Search.
- Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Rel
- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. (n.d.). Benchchem.
- The Benzophenone $S_1(n,\pi) \rightarrow T_1(n,\pi)$ States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. (2008).
- Process for producing benzophenone compounds. (1998).

- Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. (2018).
- Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems. (n.d.).
- Structural and spectroscopic studies of the photophysical properties of benzophenone deriv
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.
- The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. (n.d.). Benchchem.
- Iodine(III) in Photochemistry. A brief Overview[v1]. (2025). Preprints.org.
- Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments.
- (A) Mechanism for the photochemical reaction of benzophenone with a C-H... (n.d.).
- Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (n.d.).
- Photosensitizing drugs containing the benzophenone chromophore. (1998). PubMed.
- Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. (n.d.). Journal of the American Chemical Society.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).
- Investigations of the heavy atom effect occurring in bianthryl and 10,10'-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies. (n.d.). RSC Publishing.
- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. (n.d.).
- Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents. (n.d.). PMC - NIH.
- Benzophenone Photosensitized DNA Damage. (2012). PubMed.
- A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone. (n.d.). Benchchem.
- Fast transient absorption spectroscopy of the early events in photoexcited chiral benzophenone–naphthalene dyads. (n.d.).
- Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin. (n.d.).
- Fluorescence analysis of iodinated acetophenone deriv
- Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene deriv
- Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. (n.d.).

- The external heavy atom effect on radiative and radiationless transitions from the benzophenone-sensitized triplet of some perdeuterated and perprotonated arom
- Transient absorption spectra of benzophenone studied by the flash excit
- A Comparative Guide to the Photophysical Properties of Fluorin
- Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. (2018).
- Triplet Formation and Triplet-Triplet Annihilation Upconversion in Iodine Substituted Non-Orthogonal BODIPY-Perylene Dyads. (n.d.). MOST Wiedzy.
- Gas phase dynamics of triplet form
- Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. (n.d.).
- Figure 1. Benzophenone luminescence spectra (self-absorption-corrected,... (n.d.).
- Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole. (n.d.). AIR Unimi.

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- 4. researchgate.net [researchgate.net]
- 5. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Investigations of the heavy atom effect occurring in bianthryl and 10,10'-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. edinst.com [edinst.com]
- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 14. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gas phase dynamics of triplet formation in benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unexpected long room-temperature phosphorescence lifetimes of up to 1.0 s observed in iodinated molecular systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Sci-Hub. The external heavy atom effect on radiative and radiationless transitions from the benzophenone-sensitized triplet of some perdeuterated and perprotonated aromatic hydrocarbons / Chemical Physics Letters, 1970 [sci-hub.ru]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Balanced Intersystem Crossing in Iodinated Silicon-Fluoresceins Allows New Class of Red Shifted Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- To cite this document: BenchChem. [Introduction: Enhancing Photochemical Efficiency Through Halogenation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292264#photophysical-and-photochemical-properties-of-iodinated-benzophenones]

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